(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
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Overview
Description
(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is an organic compound that features an amino group and a trimethoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with glycine, followed by reduction and subsequent protection and deprotection steps to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenylpropanoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamic acid: Shares the trimethoxyphenyl group but differs in the backbone structure.
3,4,5-Trimethoxyphenylacetic acid: Similar in having the trimethoxyphenyl group but with an acetic acid backbone.
Uniqueness
(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a trimethoxyphenyl group. This combination of features gives it distinct chemical reactivity and potential biological activity compared to similar compounds.
Biological Activity
(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, also known as a derivative of propanoic acid with a unique trimethoxyphenyl structure, has garnered attention in recent years due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₇NO₅
- Molecular Weight : 255.27 g/mol
- Chirality : The compound possesses a chiral center at the 3-position of the propanoic acid chain, contributing to its stereochemical properties.
2. Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, particularly in the context of neurodegenerative diseases. The trimethoxyphenyl group enhances its interaction with neurotransmitter systems, potentially modulating glutamate receptors critical for synaptic plasticity and memory formation .
- Anticancer Potential : Its structural similarity to other bioactive compounds has led to investigations into its potential role in cancer therapy. Preliminary findings indicate that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
The precise mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:
- Interaction with Receptors : The compound is believed to interact with various receptors and enzymes involved in neurotransmission and cellular signaling pathways. This interaction may enhance or inhibit specific biological responses.
- Modulation of Neurotransmitter Systems : Its ability to influence glutamate receptor activity suggests a role in modulating excitatory neurotransmission, which is crucial for cognitive functions and neuroprotection.
4. Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Amino-2-methyl-4-(trifluoromethyl)benzoic acid | Contains trifluoromethyl group | Different electronic properties affecting reactivity |
4-Amino-2-methylbenzoic acid | Substituted aromatic ring | Less sterically hindered than trimethoxy derivatives |
2-Amino-4-(methoxyphenyl)butanoic acid | Longer alkyl chain | Potentially different metabolic pathways |
The distinct arrangement of functional groups and stereochemistry in this compound may confer unique biological activities not present in these similar compounds.
5. Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study published in MDPI explored its neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced cell death and oxidative markers in neuronal cell cultures .
- Another investigation focused on its anticancer properties demonstrated that this compound inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest.
6. Conclusion
This compound represents a promising compound with potential applications in neuroprotection and cancer therapy. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Further studies are warranted to explore its pharmacokinetics and toxicity profiles to facilitate its development as a therapeutic agent.
Properties
CAS No. |
171002-26-9 |
---|---|
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
UMIWUEOAUPOOEJ-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H](CC(=O)O)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N |
Origin of Product |
United States |
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